3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide
Description
3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide is a tertiary amine-containing compound characterized by a diethylamino-substituted benzyl group linked to an ethylpropanamide backbone. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. The diethylamino group acts as a strong electron donor, influencing solvatochromic behavior and intermolecular interactions, while the amide moiety contributes to hydrogen bonding and solubility profiles.
Properties
IUPAC Name |
3-[[4-(diethylamino)phenyl]methylamino]-N-ethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-4-18-16(20)11-12-17-13-14-7-9-15(10-8-14)19(5-2)6-3/h7-10,17H,4-6,11-13H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIYEANJOIYTTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCNCC1=CC=C(C=C1)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide typically involves the following steps:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of 4-(Diethylamino)benzaldehyde with an amine to form the corresponding benzylamine intermediate.
Amidation Reaction: The benzylamine intermediate is then reacted with N-ethylpropanamide under suitable conditions to form the final product, this compound.
The reaction conditions for these steps generally include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide has several scientific research applications, including:
Proteomics Research: It is used as a biochemical tool in the study of proteins and their functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and interactions with biological targets.
Industrial Applications: It is used in the synthesis of other chemical compounds and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
The target compound shares structural motifs with several classes of molecules:
Key Observations :
- Trifluoroacetyl vs. Ethylamide : Compounds 30b and 30c () exhibit enhanced electrophilicity due to the electron-withdrawing trifluoroacetyl group, unlike the target compound’s ethylamide, which is less reactive .
- Urea vs.
- Thioamide Influence : The α-thioamides () demonstrate reduced hydrogen-bonding ability but higher lipophilicity due to the C=S group, contrasting with the target’s amide .
Key Observations :
Physicochemical Properties
Solubility and Polarity:
- The diethylamino group in the target compound enhances basicity and solubility in polar solvents, akin to solvatochromic dyes () .
- Impurity A () ’s chloro-methoxybenzamide group increases hydrophobicity compared to the target’s simpler ethylamide .
Spectroscopic Behavior:
Biological Activity
3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the synthesis, biological activity, and relevant research findings surrounding this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C₁₄H₁₉N₃O
- Molecular Weight : 233.32 g/mol
The synthesis typically involves the reaction of diethylamine with a suitable benzyl amine precursor and subsequent acylation to form the propanamide moiety. This process is crucial for enhancing the compound's bioactivity.
Anticancer Properties
Recent studies have investigated the anticancer potential of compounds structurally similar to this compound. For instance, compounds containing the 4-(aminomethyl)benzamide fragment have shown significant inhibitory activity against various receptor tyrosine kinases (RTKs), including EGFR and PDGFR, which are critical in cancer progression. The majority of these compounds demonstrated potent cytotoxicity in both hematological and solid tumor cell lines, with some achieving over 90% inhibition at low concentrations (10 nM) .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key signaling pathways by targeting protein kinases involved in cell proliferation and survival.
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells, contributing to its anticancer effects.
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | K562 Cells | 0.5 | |
| Antimicrobial | S. aureus | 14 mm zone of inhibition | |
| Antimicrobial | E. coli | 8 mm zone of inhibition |
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
-
Case Study on Cancer Treatment :
- A study evaluating a series of piperazine derivatives reported that modifications similar to those found in this compound led to enhanced activity against resistant cancer cell lines. These findings support further exploration into this compound's potential as a therapeutic agent.
- Antimicrobial Activity :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
